N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and nitrous acid, under acidic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the benzotriazine core with chloroacetyl chloride in the presence of a base like triethylamine.
Cycloheptyl Substitution: The final step involves the substitution of the acetamide group with a cycloheptyl group, which can be achieved through nucleophilic substitution reactions using cycloheptylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazine derivatives.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a range of complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: shares structural similarities with other benzotriazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific cycloheptyl substitution, which may confer distinct biological properties and reactivity compared to its cyclohexyl and cyclopentyl analogs. This unique structure can influence its binding interactions, stability, and overall pharmacological profile.
Properties
IUPAC Name |
N-cycloheptyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(17-12-7-3-1-2-4-8-12)11-20-16(22)13-9-5-6-10-14(13)18-19-20/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGDJPGHKJBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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